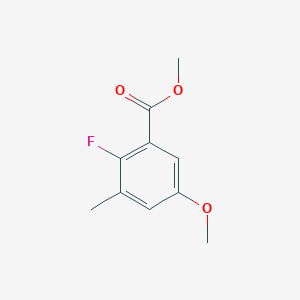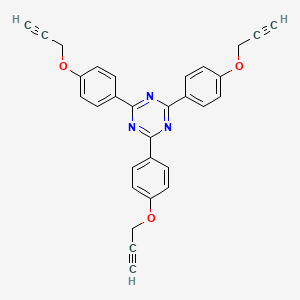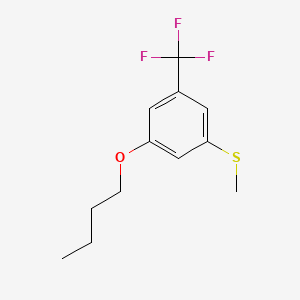
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a carbonitrile group attached to a benzyl piperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzyl bromide and piperidine-4-carbonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is used to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-5-methoxybenzyl bromide is reacted with piperidine-4-carbonitrile in the presence of the base and solvent, typically at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Substitution Reactions: The methoxy group can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or alkoxides.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The carbonitrile group may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of 1-(2-Bromo-5-methoxybenzyl)piperidine-4-carbonitrile.
1-(5-Bromo-2-methoxybenzyl)piperidine: A structurally similar compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such properties are desired.
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
1-[(2-bromo-5-methoxyphenyl)methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17BrN2O/c1-18-13-2-3-14(15)12(8-13)10-17-6-4-11(9-16)5-7-17/h2-3,8,11H,4-7,10H2,1H3 |
Clé InChI |
ACNYPTWVZGKMSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CN2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



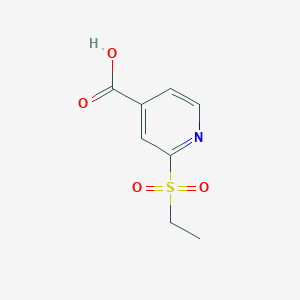
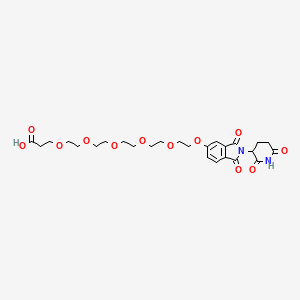


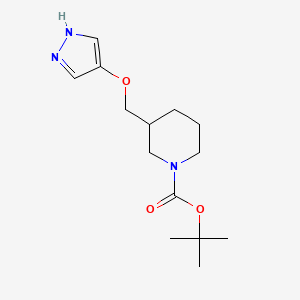

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)

